molecular formula C14H8Cl3F3N4 B13702208 (R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine

(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13702208
M. Wt: 395.6 g/mol
InChI Key: YRTDSWXBLBGPNR-UHFFFAOYSA-N
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Description

®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to understand various biochemical processes.

Medicine

In medicinal chemistry, ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine may be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in various applications.

Mechanism of Action

The mechanism of action of ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine may include other pyrazolopyrazines with different substituents. Examples could be:

  • 6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyrazine
  • 6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrazine

Uniqueness

The uniqueness of ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C14H8Cl3F3N4

Molecular Weight

395.6 g/mol

IUPAC Name

6-chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C14H8Cl3F3N4/c1-6(8-3-2-7(15)4-9(8)16)24-13-11(21-5-10(17)22-13)12(23-24)14(18,19)20/h2-6H,1H3

InChI Key

YRTDSWXBLBGPNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)Cl

Origin of Product

United States

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